molecular formula C12H13NaO4 B12650128 Sodium isobutyl phthalate CAS No. 93762-14-2

Sodium isobutyl phthalate

Cat. No.: B12650128
CAS No.: 93762-14-2
M. Wt: 244.22 g/mol
InChI Key: REWQYEQHPFDJHO-UHFFFAOYSA-M
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Description

Sodium isobutyl phthalate is a chemical compound belonging to the family of phthalates, which are esters of phthalic acid. Phthalates are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium isobutyl phthalate is synthesized through the esterification of phthalic anhydride with isobutanol in the presence of a catalyst. The reaction typically involves heating the reactants to a temperature where the esterification process can occur efficiently. Common catalysts used in this process include sulfuric acid, sulfonated graphene, or iron (III) chloride. The reaction produces water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperatures and pressures to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted materials and byproducts.

Chemical Reactions Analysis

Types of Reactions: Sodium isobutyl phthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and isobutanol.

    Oxidation: It can be oxidized to form phthalic acid derivatives.

    Substitution: It can undergo substitution reactions where the isobutyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Phthalic acid and isobutanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Compounds with different functional groups replacing the isobutyl group.

Scientific Research Applications

Sodium isobutyl phthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium isobutyl phthalate involves its interaction with cellular receptors and enzymes. It is known to act as an endocrine disruptor, interfering with hormone synthesis, transport, and metabolism. This compound can bind to nuclear receptors in various tissues, altering gene expression and disrupting normal hormonal functions. This can lead to various health effects, including reproductive and developmental toxicity .

Comparison with Similar Compounds

Sodium isobutyl phthalate is similar to other phthalates such as:

  • Dioctyl phthalate (DOP)
  • Di(2-ethylhexyl) phthalate (DEHP)
  • Dibutyl phthalate (DBP)
  • Diisononyl phthalate (DINP)

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. It has a lower density and freezing point compared to some other phthalates, making it suitable for specific industrial applications .

Properties

CAS No.

93762-14-2

Molecular Formula

C12H13NaO4

Molecular Weight

244.22 g/mol

IUPAC Name

sodium;2-(2-methylpropoxycarbonyl)benzoate

InChI

InChI=1S/C12H14O4.Na/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14;/h3-6,8H,7H2,1-2H3,(H,13,14);/q;+1/p-1

InChI Key

REWQYEQHPFDJHO-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-].[Na+]

Origin of Product

United States

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